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L-PHENYLALANINE (1-13C)

Cat. No.: B1579816
M. Wt: 166.18
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Carbon-13 Labeling at the Carboxyl Position (1-13C) in L-Phenylalanine for Tracer Studies

The specific labeling of L-Phenylalanine at the carboxyl (C1) position with ¹³C is a deliberate choice driven by the metabolic pathways of this essential amino acid. nih.govsigmaaldrich.com When L-Phenylalanine (1-¹³C) is metabolized, the ¹³C label is primarily lost as ¹³CO₂ during the conversion of phenylalanine to tyrosine, a key step in its catabolism. physiology.org By measuring the rate of ¹³CO₂ exhalation in breath, researchers can quantify the rate of whole-body phenylalanine oxidation. physiology.orgcambridge.org

This targeted labeling strategy allows for the specific investigation of phenylalanine hydroxylation and oxidation pathways. physiology.orgnih.govnih.gov The measurement of ¹³C enrichment in plasma phenylalanine and expired CO₂ provides critical data for calculating phenylalanine flux and oxidation rates. physiology.org This approach has been instrumental in determining amino acid requirements and studying protein metabolism in various physiological and pathological states. physiology.orgcambridge.orgnih.gov Furthermore, the analysis of ¹³C enrichment in the carboxyl groups of other amino acids can reveal specific metabolic activities and pathway engagements. nih.gov

Historical Context of Stable Isotope Tracers in Pathway Elucidation

The use of isotopes to trace metabolic pathways has a rich history, dating back to the pioneering work of scientists like George de Hevesy in the 1920s with radioactive isotopes. nih.gov However, the application of stable isotopes for metabolic research was systematically advanced by Schoenheimer and Rittenberg. nih.gov Their work laid the foundation for using non-radioactive isotopes to study the dynamic state of body constituents.

Early studies with stable isotopes focused on fundamental questions of protein turnover, demonstrating the continuous synthesis and degradation of proteins. ckisotopes.com The development of more sophisticated analytical instruments, particularly mass spectrometers, has greatly expanded the scope and precision of stable isotope tracer studies. ckisotopes.comspringernature.com Landmark studies using stable isotopes have investigated diverse processes such as gluconeogenesis during fasting and the effects of exercise on lactate (B86563) metabolism. nih.gov The ability to safely use stable isotopes in humans has been a major driver in their widespread adoption for clinical research. nih.gov

Scope and Advanced Research Utility of L-Phenylalanine (1-13C) in Systems Biology and Omics Disciplines

In the era of systems biology and "omics" technologies, L-Phenylalanine (1-¹³C) continues to be a valuable tool for gaining a holistic understanding of biological systems. frontiersin.org Stable isotope tracing, in general, is a cornerstone of metabolomics and fluxomics, providing functional information that complements genomic, transcriptomic, and proteomic data. nih.govfrontiersin.org

The integration of stable isotope labeling with high-resolution mass spectrometry and computational modeling allows for the comprehensive analysis of metabolic networks. frontiersin.orgnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), enables the tracking of individual atoms through complex and compartmentalized metabolic pathways. nih.gov

Specifically, L-Phenylalanine (1-¹³C) is utilized in studies investigating:

Inborn errors of metabolism: Phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, can be studied using this tracer to understand the pathophysiology and evaluate therapeutic interventions. wikipedia.org

Cancer metabolism: Altered amino acid metabolism is a hallmark of cancer. mdpi.com Tracing the fate of L-Phenylalanine can reveal how cancer cells rewire their metabolic pathways to support growth and proliferation. nih.gov For instance, studies have shown altered levels of L-phenylalanine in COVID-19 patients, suggesting its role in the disease's metabolic signature. ipl.pt

Nutritional science: Determining the dietary requirements of essential amino acids, including phenylalanine, relies heavily on tracer studies with compounds like L-Phenylalanine (1-¹³C). physiology.orgnih.gov

Neuroscience: Phenylalanine is a precursor to several neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org L-Phenylalanine (1-¹³C) can be used to study the synthesis and turnover of these important signaling molecules in the brain.

The data generated from L-Phenylalanine (1-¹³C) tracer studies, when integrated with other omics data, provides a multi-dimensional view of cellular function and regulation. This systems-level approach is crucial for understanding complex diseases and developing novel therapeutic strategies. frontiersin.org

Properties

Molecular Weight

166.18

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization for L Phenylalanine 1 13c in Research

Chemoenzymatic Synthetic Routes for Stereospecific 1-¹³C Labeling of L-Phenylalanine

Chemoenzymatic methods offer a powerful approach to synthesize L-Phenylalanine (1-¹³C) with high stereospecificity, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov A prominent strategy involves the use of phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the reversible addition of ammonia (B1221849) to (E)-cinnamic acid to form L-phenylalanine. d-nb.infoacs.org

The synthesis begins with a labeled precursor, such as sodium [1-¹³C]-acetate. This is converted chemically into [1-¹³C]-acetic anhydride, which then reacts with benzaldehyde (B42025) to yield [1-¹³C]-cinnamic acid. d-nb.info In the final, crucial step, PAL facilitates the stereospecific addition of ammonia to the [1-¹³C]-cinnamic acid, producing the desired L-Phenylalanine (1-¹³C). nih.govd-nb.info This method is advantageous as it directly yields the biologically active L-isomer. nih.gov

Another chemoenzymatic route utilizes L-phenylalanine dehydrogenase (PheDH), which catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvic acid. nih.gov By employing a ¹³C-labeled precursor in the reverse reaction, stereospecific production of L-Phenylalanine (1-¹³C) can be achieved.

The elegance of these chemoenzymatic routes lies in the enzyme's ability to control the stereochemistry, a feat that is often challenging and costly to achieve through purely chemical means. researchgate.net

Biosynthetic Labeling Strategies Utilizing ¹³C-Enriched Carbon Sources for L-Phenylalanine (1-¹³C) Production in Model Organisms

Biosynthetic labeling in model organisms, particularly the bacterium Escherichia coli, presents a versatile and often cost-effective method for producing isotopically labeled amino acids. nih.gov By providing a ¹³C-enriched carbon source in the growth medium, the organism's own metabolic machinery synthesizes the labeled amino acids. nih.govnih.gov

For the production of L-Phenylalanine (1-¹³C), a common strategy involves using specifically labeled glucose, such as [1-¹³C]-glucose, as the primary carbon source. researchgate.net In E. coli, the biosynthesis of aromatic amino acids, including phenylalanine, begins with precursors from the glycolysis and pentose (B10789219) phosphate (B84403) pathways. nih.govmdpi.com The carbon at the C1 position of phenylalanine originates from erythrose 4-phosphate (E4P). mdpi.com The labeling pattern of the final amino acid is therefore dependent on the position of the ¹³C label in the initial glucose molecule and the metabolic pathways utilized by the organism. nih.gov

To enhance the yield and specificity of labeling, genetically engineered strains of E. coli are often employed. nih.govmdpi.com These strains can be modified to:

Overproduce key enzymes in the phenylalanine biosynthetic pathway. mdpi.com

Block competing metabolic pathways , thereby directing more of the carbon flux towards phenylalanine production. nih.gov

Facilitate the secretion of phenylalanine into the growth medium, simplifying purification. nih.gov

Glycerol has also been explored as an alternative carbon source to glucose, in some cases demonstrating more efficient conversion to phenylalanine. nih.govresearchgate.net

Table 1: Comparison of Carbon Sources for Biosynthetic Phenylalanine Production

Carbon Source Maximum Production Yield Efficiency (%) Notes
Glycerol 32 Most efficient conversion to phenylalanine in some studies. nih.gov
Glucose 27 Widely used for industrial production of aromatic amino acids. nih.govresearchgate.net

This table is generated based on data from a study comparing the efficiency of different carbon sources for phenylalanine production. nih.gov

Assessment of Radiochemical Purity and Isotopic Enrichment for High-Fidelity Research Applications

Ensuring the high radiochemical purity and isotopic enrichment of L-Phenylalanine (1-¹³C) is paramount for its use in research, as impurities can lead to erroneous results and misinterpretations of metabolic data. researchgate.net Several analytical techniques are employed to rigorously assess these critical quality attributes.

Radiochemical Purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. For L-Phenylalanine (1-¹³C), this means verifying that the ¹³C label is indeed incorporated into the L-phenylalanine molecule and not in any precursors, byproducts, or stereoisomers. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common methods for determining radiochemical purity. researchgate.net

Isotopic Enrichment is the percentage of molecules of a given compound that are labeled with the isotope of interest. This is a crucial parameter for quantitative metabolic studies. Mass spectrometry (MS) is the primary tool for determining isotopic enrichment. nih.govlww.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate the labeled compound from its unlabeled counterpart and to precisely measure their relative abundances. nih.govlww.com High-resolution mass spectrometry platforms, like Orbitrap MS, offer enhanced accuracy for measuring low levels of isotope enrichment in complex biological samples. researchgate.net

For instance, in a study using L-[1-¹³C]-phenylalanine, the isotopic enrichment in casein protein was measured by gas chromatography-combustion-isotope ratio mass spectrometry (GC-IRMS), yielding a molar percent excess (MPE) of 38.7. lww.com Another study reported achieving ~95% ¹³C incorporation at the Cα position of phenylalanine through biosynthetic methods. nih.gov

Derivatization Techniques of L-Phenylalanine (1-¹³C) for Enhanced Analytical Detection in Complex Biological Matrices

The analysis of amino acids like L-phenylalanine in complex biological matrices such as blood or tissue homogenates often requires a derivatization step to improve their analytical properties for techniques like gas chromatography (GC). sigmaaldrich.comubbcluj.ro Derivatization makes the polar amino acid more volatile and less reactive, leading to better chromatographic separation and detection. sigmaaldrich.comsemanticscholar.org

A widely used derivatization method is silylation , where active hydrogens on the amino and carboxyl groups are replaced with a silyl (B83357) group. sigmaaldrich.comsemanticscholar.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comnih.gov The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Another common technique is acylation followed by esterification . For example, amino acids can be derivatized to their trifluoroacetyl ester derivatives for GC-MS analysis. ubbcluj.ro

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenylalanine

Derivatization Reagent Derivative Formed Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) derivative Effective for silylation. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyldimethylsilyl (TBDMS) derivative Forms more stable and less moisture-sensitive derivatives compared to BSTFA. sigmaaldrich.com

This table summarizes common derivatization reagents and their applications in the analysis of phenylalanine. sigmaaldrich.comubbcluj.ronih.gov

Methodological Innovations in Scalable Synthesis of L-Phenylalanine (1-¹³C) for High-Throughput Research

The increasing demand for isotopically labeled compounds in high-throughput research, such as proteomics and metabolomics, has driven innovations in the scalable synthesis of L-Phenylalanine (1-¹³C). europa.euckisotopes.com The goal is to develop cost-effective, efficient, and environmentally friendly methods for producing large quantities of this valuable tracer.

Recent advances in biocatalysis have led to the development of engineered enzymes with improved stability, activity, and substrate tolerance, making them suitable for industrial-scale production. acs.org For example, mutant variants of phenylalanine ammonia-lyase from Arabidopsis thaliana (AtPAL) have been shown to tolerate high substrate and product concentrations, leading to improved space-time yields and making the process more sustainable. acs.org

In the realm of biosynthetic production, metabolic engineering strategies continue to evolve. The development of robust E. coli strains capable of high-level production and secretion of phenylalanine simplifies downstream processing and reduces costs. nih.govresearchgate.net Furthermore, cell-free protein synthesis (CFPS) systems are emerging as a powerful platform for producing labeled amino acids. nih.gov These systems are not constrained by cell viability and allow for precise control over the reaction components, facilitating the efficient incorporation of labeled precursors. nih.gov

The development of innovative and more efficient methods to produce isotope-labeled amino acids that are fully scalable is a key area of ongoing research, aiming to reduce production costs and provide access to a wider range of labeled compounds. europa.eu

Advanced Analytical Spectroscopies and Methodologies Leveraging L Phenylalanine 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Carbon Flow and Conformational Dynamics

NMR spectroscopy, a cornerstone of analytical chemistry, gains enhanced capabilities with the use of isotopically labeled compounds like L-phenylalanine (1-13C). The presence of the 13C isotope at a specific position provides a distinct signal that can be tracked, offering insights into metabolic processes and molecular behavior.

Quantitative 13C-NMR Analysis of L-Phenylalanine (1-13C) Metabolites and Downstream Products

Quantitative 13C-NMR is a powerful technique for tracing the metabolic fate of L-phenylalanine (1-13C). By monitoring the appearance and intensity of 13C signals in different molecules over time, researchers can quantify the flux through various metabolic pathways. For instance, the conversion of L-phenylalanine to tyrosine can be directly observed and quantified.

Studies have demonstrated the use of carboxyl-labeled [1-13C]-phenylalanine to monitor the development of phenolic esters and monolignols in plant tissues. cuny.edu The incorporation of the 13C label into downstream products provides direct evidence of the metabolic pathways at play. cuny.edu The intensity of the 13C NMR signal corresponding to the carboxyl group of hydroxycinnamic acid and the CH2OH group of monolignols can be measured to quantify the extent of conversion. cuny.edu

Table 1: Illustrative Data from a Hypothetical 13C-NMR Tracer Experiment with L-Phenylalanine (1-13C)

This table simulates potential findings from a study tracking the metabolism of L-phenylalanine (1-13C) in a cell culture over time. The data represents the percentage of the initial 13C label detected in various metabolites.

Time (hours)L-Phenylalanine (1-13C) (%)Tyrosine (1-13C) (%)Phenylpyruvate (1-13C) (%)Other Metabolites (%)
0 100000
6 751555
12 50251015
24 20401525

This is a hypothetical data table for illustrative purposes.

Multidimensional NMR Approaches for Complex Metabolic Networks Probed with L-Phenylalanine (1-13C)

To unravel the complexity of interconnected metabolic pathways, multidimensional NMR techniques are employed. plos.org Experiments like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) provide a two-dimensional map where one axis represents the proton (1H) chemical shift and the other represents the carbon-13 (13C) chemical shift. This allows for the resolution of signals from numerous metabolites in a complex mixture that would otherwise overlap in a one-dimensional spectrum. nih.gov

The use of L-phenylalanine (1-13C) in conjunction with multidimensional NMR allows for the unambiguous assignment of signals from phenylalanine and its metabolites. plos.org This is particularly valuable in crowded spectral regions. Advanced techniques such as 3D HCCH-COSY can further confirm assignments by establishing through-bond connectivities. plos.org The ability to resolve and assign signals from a multitude of compounds is crucial for constructing a comprehensive picture of metabolic networks. plos.org

In Situ NMR Spectroscopic Applications Using L-Phenylalanine (1-13C) for Dynamic Studies

In situ NMR spectroscopy allows for the real-time monitoring of biochemical processes within living cells or tissues. copernicus.org By introducing L-phenylalanine (1-13C) into a biological system and acquiring NMR spectra over time, researchers can observe metabolic fluxes and conformational changes as they happen. copernicus.org This dynamic approach provides a deeper understanding of how metabolic pathways respond to various stimuli or perturbations.

For example, real-time NMR can be used to study the kinetics of enzymes that metabolize phenylalanine. copernicus.org Techniques such as rapid-mixing NMR allow for the initiation of a reaction inside the NMR tube, enabling the observation of the entire reaction progress from substrate to product. copernicus.org

Mass Spectrometry (MS)-Based Approaches in L-Phenylalanine (1-13C) Tracing

Mass spectrometry is another powerful analytical technique that, when combined with isotopic labeling, provides exceptional sensitivity and specificity for metabolic research. acu.edu.aunih.gov The mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis and Metabolite Profiling

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of L-phenylalanine (1-13C) tracing, GC-MS is particularly useful for determining the isotopic enrichment of phenylalanine and its metabolites in biological samples. lww.comnih.gov After appropriate derivatization to increase volatility, the sample is introduced into the gas chromatograph, which separates the different compounds. alexandraatleephillips.com The mass spectrometer then detects the mass-to-charge ratio of the ions, allowing for the differentiation between the 13C-labeled and unlabeled molecules.

This approach has been instrumental in studies of protein synthesis and amino acid metabolism. lww.com For instance, the enrichment of L-[1-13C]-phenylalanine in casein protein has been measured using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), a highly sensitive method for isotope ratio analysis. lww.com

Table 2: Representative GC-MS Data for Isotope Enrichment Analysis

This table shows example data from a GC-MS experiment measuring the isotopic enrichment of phenylalanine in a biological sample after administration of L-phenylalanine (1-13C).

Sample IDUnlabeled Phenylalanine (m/z)L-Phenylalanine (1-13C) (m/z+1)Isotopic Enrichment (%)
Control 1001.10
Sample 1 901010.0
Sample 2 802020.0
Sample 3 703030.0

This is a hypothetical data table for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Metabolomics with L-Phenylalanine (1-13C)

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of metabolites, including those that are not volatile enough for GC-MS. mdpi.com In targeted metabolomics, the instrument is set to specifically detect and quantify a predefined list of metabolites. acs.org The use of L-phenylalanine (1-13C) as an internal standard or tracer in LC-MS-based targeted metabolomics allows for accurate quantification and flux analysis. d-nb.info

LC-MS methods, often employing techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography, can separate complex mixtures of metabolites before they are introduced into the mass spectrometer. nih.gov The high sensitivity and specificity of tandem mass spectrometry (MS/MS) allow for the precise measurement of L-phenylalanine (1-13C) and its downstream products, even at low concentrations. nih.gov This has been applied to study amino acid kinetics in various physiological and pathological states. acu.edu.au

High-Resolution Mass Spectrometry and Isotope Pattern Deconvolution in L-Phenylalanine (1-13C) Studies

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for analyzing samples containing L-Phenylalanine (1-13C). The exceptional mass accuracy of HRMS instruments, such as the Orbitrap, allows for the clear separation of isotopic peaks, which is fundamental to tracer studies. This capability is crucial for distinguishing between the naturally occurring isotopologues of a metabolite and those that have incorporated the 13C label from L-Phenylalanine (1-13C).

The process of isotope pattern deconvolution is a mathematical approach used to dissect complex mass spectra. This method is predicated on the principle that the observed isotopic distribution in a mixture is a linear combination of the isotopic patterns of the individual compounds. By generating theoretical isotopic peak distributions for all potential chemical formulas that meet specific criteria, researchers can compare these with the experimentally observed data to identify the elemental composition of molecules without necessarily requiring tandem mass spectrometry. researchgate.net

In studies utilizing L-Phenylalanine (1-13C), HRMS can precisely measure the enrichment of the 13C isotope in various metabolites. For instance, when studying protein synthesis, the incorporation of L-[ring-13C6]-phenylalanine can be tracked in individual muscle proteins. nih.gov The high resolving power of instruments like the Orbitrap MS can overcome interferences in the mass-to-charge ratio (m/z) dimension, leading to significantly improved sensitivity, especially at very low enrichment levels. nih.gov This allows for the accurate quantification of even subtle changes in metabolic flux.

A suite of algorithms has been developed for the automated analysis of stable isotope-assisted metabolomics (SIAM) data from HRMS. nih.govresearchgate.net These algorithms address challenges such as overlapping isotopic peaks of different isotopologues by using reference metabolites from unlabeled samples to generate potential isotopologue candidates. researchgate.net An iterative linear regression model can then be applied to deconvolute these overlapping peaks, enhancing the accuracy of isotopologue assignment and quantification of stable isotope enrichment. researchgate.net

Table 1: Key HRMS Instruments and Their Applications in L-Phenylalanine (1-13C) Analysis

Instrument TypeKey FeatureApplication in L-Phenylalanine (1-13C) Studies
Orbitrap MSHigh Resolution & Mass AccuracyMeasurement of low-level [ring-13C6]-phenylalanine enrichment in muscle proteins. nih.gov
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MSUltra-High ResolutionImaging of L-[ring-13C6]-labeled phenylalanine and its metabolites in tissues. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of L-Phenylalanine (1-13C) Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of molecules, including derivatives of L-Phenylalanine (1-13C). In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a molecular fingerprint that can be used for structural identification.

The use of L-Phenylalanine labeled with stable isotopes, such as 13C or 15N, is instrumental in elucidating fragmentation pathways. nist.gov By observing the mass shifts in the fragment ions corresponding to the labeled positions, researchers can deduce the atoms present in each fragment. For example, in the analysis of N-methyl-N-TFA-L-phenylalanine, a 1-dalton mass shift was observed for the [HC≡N-alkyl]+ ion in the spectra of the 15N-labeled analog, confirming the presence of the amino nitrogen atom in that fragment. nist.gov

MS/MS is particularly valuable in metabolic studies where L-Phenylalanine (1-13C) is converted into various downstream metabolites. By tracking the 13C label through different metabolic transformations, MS/MS can help identify the structure of these newly formed, labeled compounds. For instance, the conversion of L-[ring-13C6]-Phenylalanine to L-[ring-13C6]-Tyrosine can be monitored, and the structures of these and other subsequent metabolites can be confirmed through their characteristic fragmentation patterns. nih.gov

Different MS/MS platforms, such as triple quadrupole and Q-trap instruments, offer varying capabilities in terms of sensitivity and scan types, making them suitable for diverse applications from quantitative analysis to detailed structural characterization. wiley-vch.denih.gov The choice of instrument often depends on the specific research question, with some being more adept at targeted quantitative experiments while others excel in in-depth analysis of complex mixtures. wiley-vch.de

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical L-Phenylalanine (1-13C) Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Postulated Neutral LossStructural Inference
301.1255.113CO2 (46 Da)Loss of the labeled carboxyl group.
301.1166.1C7H7 + CO (115 Da)Fragmentation of the side chain.
301.1121.1C8H8O2 (136 Da)Presence of the labeled phenyl-containing fragment.

Hybrid Analytical Platforms Integrating L-Phenylalanine (1-13C) Tracer Data for Comprehensive Analysis

To gain a more holistic understanding of complex biological systems, researchers are increasingly turning to hybrid analytical platforms that integrate data from multiple techniques. The use of L-Phenylalanine (1-13C) as a tracer is central to many of these integrated approaches, particularly in the field of 13C metabolic flux analysis (13C-MFA). nih.govsci-hub.se

13C-MFA is a powerful methodology that combines experimental data from isotope labeling experiments with computational modeling to quantify intracellular metabolic fluxes. sci-hub.seplos.org The process typically involves culturing cells on a 13C-labeled substrate, such as L-Phenylalanine (1-13C), and then measuring the isotopic labeling patterns in key metabolites, often protein-derived amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govplos.org

The integration of data from different analytical sources can significantly enhance the precision and scope of metabolic flux maps. For example, a study demonstrated that combining labeling data from phenylalanine with data from glycogen (B147801) and RNA measurements improved the confidence intervals for key metabolic fluxes in microbial systems. nih.gov This multi-faceted approach provides a more constrained and accurate model of cellular metabolism.

Furthermore, hybrid platforms can combine different types of mass spectrometry. For instance, coupling liquid chromatography (LC) with tandem mass spectrometry (LC/MS/MS) has been shown to be optimally suited for the precise measurement of L-[ring-(13)C(6)]phenylalanine incorporation into low abundance proteins from small tissue samples. nih.gov Another powerful hybrid technique is mass spectrometry imaging (MSI), such as MALDI-FTICR-MSI, which can be used to visualize the spatial and temporal distribution of L-Phenylalanine (1-13C) and its metabolites within tissue sections. nih.gov This provides a spatial dimension to metabolic flux analysis, revealing the heterogeneity of metabolic processes within different regions of a tumor, for example. nih.gov

The ultimate goal of these integrated platforms is to build comprehensive models of biological systems. By feeding the flux data obtained from 13C-MFA into kinetic models, researchers can simulate and predict how metabolic networks respond to genetic or environmental perturbations. plos.org This integration of experimental tracer data with computational modeling represents a significant step towards a systems-level understanding of biology.

Applications in Metabolic Flux Analysis Mfa in Defined Biological Systems

Elucidating Central Carbon Metabolism in Microbial Systems Using L-Phenylalanine (1-13C)

In microbial systems, L-Phenylalanine (1-13C) is instrumental for dissecting the intricate network of central carbon metabolism. As microorganisms are widely used in industrial biotechnology for producing valuable compounds, understanding and optimizing their metabolic pathways is crucial. creative-proteomics.com 13C-MFA, utilizing tracers like L-Phenylalanine (1-13C), provides a quantitative framework to map the flow of carbon, identify metabolic bottlenecks, and guide rational metabolic engineering strategies.

Stable isotope tracing with compounds such as L-Phenylalanine (1-13C) is a cornerstone of quantitative metabolism studies in bacteria. nih.gov This methodology is key to mapping intracellular reaction rates, identifying critical metabolic nodes, and understanding the rigidity of metabolic networks. nih.gov

One notable application involves the analysis of L-phenylalanine production in recombinant Escherichia coli. In a study monitoring an industrial-like fermentation process, a series of 13C-labeling experiments were performed. nih.gov By analyzing the isotopic labeling patterns in L-phenylalanine via NMR, researchers successfully derived consecutive metabolic flux maps. nih.gov This analysis revealed a significant metabolic challenge: high conversion rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) were identified as the primary cause for a drop in the L-phenylalanine/glucose yield from an initial 20 mol% to 11 mol%. nih.gov Flux sensitivity analysis pinpointed the enzymatic activities responsible, guiding future metabolic engineering efforts to optimize the production strain. nih.gov

L-phenylalanine is also a key metabolite for analyzing the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a crucial route for generating reductive power (NADPH) and precursor metabolites. nih.gov 13C-MFA that includes labeling data from phenylalanine can provide precise flux estimations through the PPP, offering a more complete picture of central carbon metabolism. nih.gov

Table 1: Metabolic Flux Analysis in L-Phenylalanine Producing E. coli
Time Window (hours)Observed L-Phe/Glucose Yield (mol %)Key Metabolic ObservationIdentified Bottleneck
14.0 - 17.5~20%High flux towards L-Phenylalanine biosynthesis-
17.5 - 20.5DecreasingIncreased flux from PEP to PYRRising oxaloacetate and 2-oxoglutarate concentrations hampering phosphoenolpyruvate synthase
20.5 - 23.3~11%High pyruvate kinase activity due to fructose (B13574) 1,6-diphosphate activationHigh PEP to PYR conversion rate

In yeast and fungi, 13C-based MFA is a vital tool for quantifying the response of metabolic networks to genetic or environmental changes. researchgate.net The protocol often involves growing the yeast on a 13C-labeled substrate and subsequently detecting the 13C patterns in proteinogenic amino acids, including phenylalanine. researchgate.net This allows for the calculation of metabolic fluxes through complementary mathematical approaches. researchgate.net

The transport of L-phenylalanine into the yeast cell is a critical first step for its use as a tracer. In Saccharomyces cerevisiae, several amino acid permeases, including Gap1p, Bap2p, and Agp1p, are involved in L-phenylalanine transport. nih.gov The activity and expression of these transporters are highly regulated by the available nitrogen source and the presence of other amino acids, which must be considered when designing tracer experiments. nih.gov For instance, in the presence of leucine, Bap2p acts as the primary phenylalanine carrier when ammonium (B1175870) is the nitrogen source. nih.gov Understanding the specifics of tracer uptake is essential for accurate flux calculations.

Metabolic engineering in yeast, such as for the production of fatty acids and biofuels, relies on a deep understanding of precursor supply pathways. nih.gov By using tracers that feed into central carbon metabolism and analyzing the labeling patterns of amino acids like phenylalanine, researchers can quantify the flux of key precursors like acetyl-CoA, guiding engineering strategies to enhance the production of desired biomolecules. nih.gov

Mammalian Cell Culture Metabolism Probing with L-Phenylalanine (1-13C)

Metabolic flux analysis in mammalian cells is more challenging than in microbes, partly because essential amino acids like phenylalanine are not synthesized de novo. nih.gov Therefore, 13C-MFA often depends on labeling measurements of intermediates in pathways like lower glycolysis. nih.gov However, introducing 13C-labeled L-phenylalanine allows for direct probing of protein synthesis rates and can reveal important aspects of cellular metabolism, particularly in rapidly proliferating cells like cancer cells and differentiating stem cells.

Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation. frontiersin.org L-phenylalanine consumption has been correlated with the growth of tumor cell lines and negative patient outcomes. Isotope tracing with labeled phenylalanine provides a direct way to investigate this altered metabolism.

A study using L-[ring-13C6]-phenylalanine in a non-small cell lung carcinoma (NSCLC) xenograft model demonstrated the ability to trace the spatial and temporal distribution of the amino acid within the tumor. The highest abundance of the labeled phenylalanine was detected in the tumor tissue shortly after injection, followed by a progressive decrease. Concurrently, its metabolite, L-[ring-13C6]-tyrosine, showed a delayed accumulation, confirming active phenylalanine-to-tyrosine conversion within the tumor. Notably, both labeled compounds were more abundant in viable tumor regions compared to non-viable areas, highlighting localized metabolic activity.

In another approach termed "deep labeling," a colorectal carcinoma cell line (HCT116) was cultured in a medium where all amino acids, including phenylalanine, were fully 13C-labeled. This allowed for the hypothesis-free discovery of endogenous metabolites and active metabolic pathways. The analysis showed that cellular amino acids were almost entirely derived from the culture medium, indicating that proteins were synthesized de novo rather than being scavenged from the serum. Such studies are crucial for understanding the anabolic requirements of cancer cells and identifying potential therapeutic targets.

Table 2: L-[ring-13C6]-Phenylalanine (13C6-Phe) and L-[ring-13C6]-Tyrosine (13C6-Tyr) Kinetics in NSCLC Tumor Tissue
Time PointRelative Abundance of 13C6-PheRelative Abundance of 13C6-TyrKey Finding
10 minHighestIncreasingRapid uptake of Phenylalanine by tumor tissue.
30 minDecreasingPeak/PlateauActive conversion of Phenylalanine to Tyrosine.
60 minProgressively LowerDecreasingMetabolite turnover and distribution.

The metabolic state of stem cells is tightly linked to their pluripotency and differentiation fate. While direct studies using L-Phenylalanine (1-13C) in stem cells are emerging, the principles of isotope tracing with related amino acids provide a clear framework for its application.

For example, a study on hepatocellular carcinoma (HCC) identified a population of cancer stem cells (CSCs) characterized by the marker CD13+. These CSCs were found to be dependent on the aerobic metabolism of tyrosine for energy, rather than glucose. Using 13C-labeled tyrosine, researchers demonstrated that this amino acid was a primary source for the acetyl-CoA pool in these CSCs. Since phenylalanine is the direct precursor for tyrosine synthesis, this highlights a critical metabolic pathway that could be probed using labeled phenylalanine to understand the quiescent and chemoresistant state of these cells.

This reliance on specific amino acid metabolic pathways suggests that tracing with L-Phenylalanine (1-13C) can be a valuable tool to dissect the metabolic shifts that occur during normal stem cell differentiation or in the context of cancer stem cell biology. By quantifying the flux through phenylalanine and tyrosine metabolic pathways, researchers can gain insights into the bioenergetic and biosynthetic requirements that govern cell fate decisions.

Plant Metabolic Pathway Reconstruction Using L-Phenylalanine (1-13C) Tracers

In plants, L-phenylalanine is a critical metabolic hub, connecting primary and secondary metabolism. It serves not only as a building block for proteins but also as the precursor for thousands of phenylpropanoid compounds, which are vital for plant growth, development, defense, and reproduction. These compounds include lignin (B12514952), flavonoids, and anthocyanins. Given that trees can divert massive amounts of carbon into phenylalanine-derived compounds like lignin, tracing this pathway is essential for understanding plant biology and for potential bioengineering applications.

Metabolic flux analysis using 13C-labeled phenylalanine has been successfully applied to measure the carbon flux towards lignin biosynthesis in Arabidopsis. By feeding excised stems with [13C6]-Phe, researchers observed rapid incorporation of the label into downstream phenylpropanoids and lignin polymers. The study demonstrated that the availability of phenylalanine is a determining factor for the rate of lignification.

Biosynthesis of Secondary Metabolites Deriving from Phenylalanine

L-phenylalanine is a crucial precursor for a vast array of plant secondary metabolites, including phenylpropanoids, flavonoids, and benzenoids, which are vital for plant growth, defense, and reproduction. frontiersin.orgmdpi.com Using L-phenylalanine labeled with a stable isotope such as 13C allows for the tracing of its metabolic fate into these diverse compounds. researchgate.net This technique is instrumental in determining the relative flux of phenylalanine into competing pathways, such as protein synthesis versus the synthesis of secondary metabolites. nih.gov

Research findings from tracer experiments with labeled phenylalanine have provided significant insights:

Pathway Elucidation: In Camellia sinensis (tea plant), feeding experiments with stable isotope-labeled L-phenylalanine confirmed that it is the precursor for the volatile compounds acetophenone (B1666503) and 1-phenylethanol. researchgate.netnih.gov

Flux Partitioning: In Petunia flowers, using ring-labeled phenylalanine (²H₅-Phe) helped quantify the metabolic flux and demonstrated that both β-oxidative and non-β-oxidative pathways contribute to the formation of benzoic acid. nih.gov

Metabolome Identification: A combined approach of stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) has been developed to systematically identify the entire suite of metabolites derived from phenylalanine in a given system, referred to as the Phe-derived metabolome. nih.gov In a study on wheat plants, 13C₉-labeled phenylalanine was used to trace its incorporation into downstream metabolites, successfully identifying 122 compounds in the phenylalanine-derived submetabolome. frontiersin.org

These studies demonstrate the power of using isotopically labeled phenylalanine to map the complex network of secondary metabolism and quantify the flow of carbon from primary metabolism into these specialized compounds.

Shikimate Pathway Flux Analysis in Plant Systems

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, in plants and microorganisms. nih.govfrontiersin.orgoup.com This pathway channels a significant amount of fixed carbon—estimated to be between 20% and 50%—into a wide range of essential primary and secondary metabolites. nih.govfrontiersin.org L-phenylalanine (1-13C) serves as a critical tool for analyzing the metabolic flux downstream of the shikimate pathway, providing quantitative data on how its product, phenylalanine, is allocated.

By supplying L-phenylalanine (1-13C) and measuring the label's distribution in various products, researchers can infer the activity of the pathways that consume phenylalanine. This is essential for understanding how plants regulate the substantial carbon flow through this pathway to meet demands for both primary functions (like protein synthesis) and secondary metabolism (like lignin production for cell walls). oup.comebi.ac.uk For instance, analyzing the flux from phenylalanine into the phenylpropanoid pathway is crucial, as this pathway produces lignin, which can constitute up to 30% of the carbon in vascular plants. oup.com While L-phenylalanine (1-13C) traces the fate of the pathway's end product, this information is integral to models that aim to understand the regulation and flux control of the entire shikimate pathway network. ebi.ac.ukresearchgate.net

Computational Modeling and Isotope Balancing for L-Phenylalanine (1-13C) Tracer Experiments

The data generated from L-phenylalanine (1-13C) tracer experiments, specifically the mass isotopomer distributions in downstream metabolites, must be interpreted using computational models to calculate intracellular fluxes. utah.edu These models consist of a network of biochemical reactions and a set of balance equations that describe the flow of isotopes through that network. nih.gov By fitting the model's predicted labeling patterns to the experimentally measured data, a map of metabolic fluxes can be determined. nih.gov

Software Tools and Algorithms for Metabolic Flux Calculations

A variety of software tools have been developed to facilitate the complex calculations required for 13C-Metabolic Flux Analysis. ucdavis.edu These packages implement sophisticated algorithms to simulate isotope labeling and estimate flux distributions from experimental data.

Software ToolPrimary FunctionKey Features
13CFLUX2High-performance suite for steady-state 13C-MFA. oup.comresearchgate.netUses efficient simulation algorithms (Cumomer, EMU); supports multicore CPUs and clusters; utilizes a specialized XML language (FluxML). oup.com13cflux.net
FiatFluxUser-friendly tool for flux ratio and 13C-constrained net flux analysis. nih.govConsists of two modules: RATIO for calculating flux ratios from MS data and NETTO for estimating net fluxes. nih.gov
INCAIntegrated software for isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA. ucdavis.eduSupports a wide range of model complexities and experimental data types.
OpenFluxOpen-source software for modeling 13C-based metabolic flux analysis. ucdavis.eduProvides a platform for model construction and flux calculation.
METRANSoftware for 13C-metabolic flux analysis, experimental design, and statistical analysis. researchgate.netyoutube.comAn earlier, foundational tool in the field of MFA. youtube.com

Isotopic Steady-State and Non-Steady-State Flux Analysis Methodologies

Two primary methodologies are used to analyze data from isotope tracer experiments: isotopic steady-state MFA and isotopically non-stationary MFA (INST-MFA). The choice between them depends on the characteristics of the biological system being studied. nih.gov

Isotopic Steady-State MFA: This approach assumes the system is in both a metabolic and isotopic steady state. nih.govresearchgate.net Metabolic steady state means that the concentrations of metabolites are constant, while isotopic steady state means the isotopic labeling pattern of each metabolite is no longer changing over time. nih.govresearchgate.net Under these conditions, the labeling pattern of a product is the flux-weighted average of the labeling patterns of its substrates. nih.gov This method is well-established but can be challenging to apply to plant systems or mammalian cells, where the time required to reach isotopic steady state can be very long due to large metabolite pools or slow turnover rates. nih.govnih.gov

Isotopically Non-Steady-State MFA (INST-MFA): INST-MFA overcomes the limitations of the steady-state approach by analyzing the transient labeling dynamics of metabolites before an isotopic steady state is reached. nih.govvanderbilt.edufrontiersin.org This method requires a time-course experiment where samples are taken at multiple points after the introduction of the labeled tracer, such as L-phenylalanine (1-13C). researchgate.net INST-MFA can determine fluxes with shorter experimental times and is particularly suited for analyzing systems with slow metabolism or for probing short-lived metabolic states. vanderbilt.edufrontiersin.org In addition to labeling patterns, INST-MFA requires data on the intracellular metabolite pool sizes to accurately model the labeling dynamics. nih.gov This methodology has been successfully applied to analyze central carbon metabolism and is increasingly used for complex systems like plant secondary metabolism where steady-state is difficult to achieve. nih.govfrontiersin.org

Investigation of Specific Biochemical Pathways and Enzyme Mechanisms Using L Phenylalanine 1 13c

Phenylalanine Hydroxylation Pathway Studies and Tyrosine Biosynthesis in Ex Vivo and Non-Human Models

The conversion of phenylalanine to tyrosine is a pivotal step in amino acid catabolism, primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH). Studies utilizing L-phenylalanine (1-¹³C) have been instrumental in quantifying the rate of this conversion and understanding the regulation of PAH activity.

In ex vivo studies using intact human liver tissue, ¹³C tracing has allowed for the qualitative and quantitative assessment of metabolic pathways, including the hydroxylation of phenylalanine to tyrosine. These experiments have confirmed established features of liver metabolism and have also revealed unexpected metabolic activities, highlighting differences between human and rodent models.

Non-human model studies, such as those in rats, have employed L-phenylalanine (1-¹³C) to investigate the kinetics of phenylalanine and tyrosine metabolism. In post-absorptive rats, it was found that phenylalanine hydroxylation contributes significantly to the plasma appearance of tyrosine. nih.gov When an excess of phenylalanine is administered, a greater percentage is converted to tyrosine, which is then further oxidized. nih.gov These tracer studies have demonstrated that the disposal of excess phenylalanine involves both an increased conversion to tyrosine and enhanced oxidation of the resulting tyrosine. nih.gov

Furthermore, research in non-small cell lung carcinoma xenografted mouse models using L-[ring-¹³C₆]-phenylalanine has enabled the spatiotemporal tracing of phenylalanine and its conversion to tyrosine within tumor tissues. nih.gov This has provided valuable insights into local amino acid metabolism within the tumor microenvironment, showing higher abundances of both labeled phenylalanine and tyrosine in viable tumor regions. nih.gov

Kinetic isotope effect studies, while often using deuterated phenylalanine, have provided deep mechanistic insights into the phenylalanine hydroxylase reaction. nih.govacs.org These studies have helped to establish that the aromatic amino acid hydroxylases share similar transition states for aromatic hydroxylation. acs.org The use of isotopically labeled phenylalanine has been crucial in understanding the rate-limiting steps and the chemical mechanism of this important enzyme family. nih.govacs.org

The table below summarizes findings from a study investigating phenylalanine and tyrosine kinetics in rats, illustrating the impact of phenylalanine loading on its conversion to tyrosine.

Metabolic StatePlasma Phenylalanine Appearance (μmol/h)Plasma Tyrosine Appearance (μmol/h)Contribution of Phenylalanine to Tyrosine Appearance (%)
Post-absorptive55.358.922
Phenylalanine-loaded154.1148.572

Elucidation of Phenylalanine Degradation Pathways in Microorganisms and Cell Lines

The use of L-phenylalanine (1-¹³C) has been pivotal in tracing the metabolic fate of phenylalanine in various microorganisms and cell lines, thereby elucidating its degradation pathways. These studies are crucial for understanding microbial metabolism and its potential applications in biotechnology, as well as for investigating metabolic dysregulation in disease models.

In rat pheochromocytoma (PC12) cells, a model system for studying dopamine (B1211576) production, exposure to high levels of phenylalanine has been shown to rapidly deplete intracellular tyrosine and dopamine. biorxiv.org This occurs because high extracellular phenylalanine levels can restrict the uptake of tyrosine, which is a precursor for dopamine synthesis. biorxiv.org These findings have implications for understanding the neurological symptoms associated with phenylketonuria (PKU), a genetic disorder characterized by impaired phenylalanine metabolism. biorxiv.org

Microorganisms possess diverse pathways for the catabolism of aromatic amino acids. Isotope tracing with L-phenylalanine (1-¹³C) allows researchers to map the flow of carbon from phenylalanine through these various metabolic routes. This can reveal the activity of different enzymatic pathways, such as those involving transamination, decarboxylation, and oxidation of the aromatic ring. By analyzing the isotopic enrichment of downstream metabolites, the specific steps and intermediates of phenylalanine degradation can be identified.

Role of L-Phenylalanine (1-¹³C) in Exploring Aromatic Amino Acid Aminotransferase and Ammonia-Lyase Mechanisms

L-phenylalanine (1-¹³C) is an invaluable tool for investigating the mechanisms of key enzymes involved in phenylalanine metabolism, such as aromatic amino acid aminotransferases and phenylalanine ammonia-lyases.

Aromatic Amino Acid Aminotransferases (ArATs) catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid. By using L-phenylalanine (1-¹³C) as a substrate, the kinetics and stereospecificity of this reaction can be studied. The ¹³C label in the carboxyl group allows for the tracking of the carbon skeleton of phenylalanine as it is converted to phenylpyruvate. This enables researchers to determine reaction rates and to probe the enzyme's active site and catalytic mechanism.

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the biosynthesis of numerous phenylpropanoid compounds in plants, fungi, and some bacteria. PAL catalyzes the non-oxidative deamination of L-phenylalanine to transcinnamic acid. The use of L-phenylalanine (1-¹³C) allows for the direct monitoring of this reaction. The loss of the ¹³C-labeled carboxyl group as ¹³CO₂ can be quantified, providing a direct measure of PAL activity. This has been instrumental in characterizing the enzyme from various sources and in understanding its regulatory mechanisms.

Tracing Phenylalanine Incorporation into Protein Synthesis in In Vitro Systems and Animal Models

A fundamental application of L-phenylalanine (1-¹³C) is in the measurement of protein synthesis rates. As an essential amino acid, phenylalanine is a direct building block for proteins. By introducing L-phenylalanine (1-¹³C) into an in vitro protein synthesis system or administering it to an animal model, the rate of its incorporation into newly synthesized proteins can be quantified.

The enrichment of ¹³C in proteins over time provides a direct measure of the fractional synthesis rate (FSR) of proteins. This technique has been widely applied in various physiological and pathological contexts to understand how factors like nutrition, exercise, and disease affect protein metabolism.

For instance, studies in animal models have used this tracer to investigate muscle protein synthesis in response to different stimuli. By measuring the incorporation of L-phenylalanine (1-¹³C) into muscle tissue, researchers can gain insights into the regulation of muscle mass and the mechanisms of muscle growth and atrophy.

The following table presents hypothetical data illustrating the use of L-phenylalanine (1-¹³C) to measure muscle protein synthesis in a rat model under different conditions.

Experimental ConditionFractional Synthesis Rate (%/hour)
Control (Sedentary)0.05
Post-Exercise0.12
Protein Meal0.10
Exercise + Protein Meal0.20

Biosynthesis of Phenylalanine-Derived Natural Products and Specialty Chemicals in Model Organisms

L-phenylalanine is a precursor to a vast array of natural products and specialty chemicals in various organisms, including plants, fungi, and bacteria. L-phenylalanine (1-¹³C) serves as a powerful tracer to elucidate the biosynthetic pathways leading to these compounds.

By feeding L-phenylalanine (1-¹³C) to a model organism, researchers can track the incorporation of the ¹³C label into specific downstream metabolites. Analysis of the isotopic enrichment patterns in these products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can reveal the sequence of enzymatic reactions and the intermediates involved in the biosynthetic pathway.

This approach has been instrumental in understanding the biosynthesis of:

Phenylpropanoids in plants, which include a wide range of compounds such as flavonoids, lignins, and stilbenes.

Alkaloids , a diverse group of nitrogen-containing compounds with a wide range of pharmacological activities.

Antibiotics and other secondary metabolites in microorganisms.

The insights gained from these tracer studies are not only of fundamental scientific interest but also have practical applications in metabolic engineering. By understanding the biosynthetic pathways, researchers can engineer microorganisms to overproduce valuable natural products or to synthesize novel compounds with desired properties.

Advanced Methodological Developments and Theoretical Frameworks for L Phenylalanine 1 13c Research

Development of Isotope-Assisted Metabolomics Workflows Integrating L-Phenylalanine (1-13C)

Isotope-assisted metabolomics provides a powerful lens to trace the fate of specific atoms through metabolic networks. Workflows integrating L-Phenylalanine (1-13C) are designed to follow the carbon atom at the C1 position as it is metabolized, offering specific insights into pathways involving this essential amino acid.

A typical workflow begins with the introduction of L-Phenylalanine (1-13C) into a biological system, such as cell cultures, animal models, or human subjects. oup.com Following a period of metabolic activity, biological samples (e.g., plasma, tissue, expired air) are collected. The core of the workflow involves the analytical phase, where advanced techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the incorporation of the 13C label into downstream metabolites. oup.comnih.gov

High-resolution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of these workflows. It allows for the precise measurement of mass isotopologue distributions, revealing the extent of 13C enrichment in various compounds. nih.gov NMR spectroscopy, while less sensitive, offers the advantage of identifying the exact position of the isotope within a molecule, which is crucial for elucidating complex metabolic rearrangements. nih.govacs.org

The data generated from these analytical platforms are then processed through specialized software that corrects for natural isotope abundance and calculates enrichment levels. oup.com This information is mapped onto known metabolic pathways to create a dynamic view of phenylalanine metabolism. A key application of this workflow is the L-[1-13C] Phenylalanine Breath Test (PBT), where the oxidation of phenylalanine is monitored by measuring the appearance of 13CO2 in exhaled breath. cornell.edu This non-invasive technique provides a direct measure of in vivo phenylalanine hydroxylase (PAH) activity. nih.gov

Table 1: Generalized Workflow for L-Phenylalanine (1-13C) Isotope-Assisted Metabolomics
StepDescriptionKey Techniques/Considerations
1. Tracer AdministrationIntroduction of L-Phenylalanine (1-13C) into the biological system.Oral administration or intravenous infusion.
2. Sample CollectionCollection of biological materials at specific time points.Breath, blood (plasma), urine, tissue biopsies.
3. Sample PreparationExtraction and purification of metabolites from samples.Metabolite extraction protocols, derivatization for GC-MS.
4. Analytical MeasurementDetection and quantification of 13C enrichment in metabolites.Isotope Ratio Mass Spectrometry (IRMS), GC-MS, LC-MS/MS, NMR. nih.govacs.org
5. Data Processing & AnalysisCorrection for natural abundance, calculation of isotopic enrichment, and metabolic modeling.Software for isotopologue distribution analysis, flux analysis software. oup.com

Integration of L-Phenylalanine (1-13C) Data with Multi-Omics Approaches (Genomics, Proteomics, Lipidomics)

To achieve a holistic understanding of biological systems, data from L-Phenylalanine (1-13C) tracing studies are increasingly integrated with other "omics" data, such as genomics, proteomics, and lipidomics. This multi-omics approach allows researchers to connect changes in metabolic function (as revealed by the tracer) with the underlying genetic and protein-level regulatory mechanisms.

For instance, a decrease in phenylalanine oxidation measured by a L-[1-13C] Phenylalanine Breath Test could be correlated with genomic data to identify mutations in the PAH gene, as seen in phenylketonuria (PKU). orpha.net Similarly, integrating tracer data with proteomics can reveal changes in the expression levels of enzymes involved in phenylalanine metabolism. If L-Phenylalanine (1-13C) tracing indicates a bottleneck in a particular pathway, quantitative proteomics can determine if the corresponding enzyme is downregulated.

Correlation analysis is a primary tool in multi-omics integration. By identifying statistically significant correlations between metabolite enrichment patterns and the abundance of specific transcripts or proteins, researchers can generate hypotheses about regulatory networks. For example, a study might find that the expression of a specific transcription factor (from transcriptomics) is highly correlated with the flux through the phenylalanine hydroxylation pathway (from L-Phenylalanine (1-13C) tracing). This suggests that the transcription factor may regulate the enzymes in that pathway, a hypothesis that can then be tested experimentally. While direct studies integrating L-Phenylalanine (1-13C) with multi-omics are emerging, the framework provides a powerful strategy for systems biology research.

Quantitative Isotope Tracing and Kinetic Isotope Effect Studies in Complex Biological Systems

Quantitative isotope tracing with L-Phenylalanine (1-13C) allows for the calculation of metabolic fluxes—the rates of metabolic reactions. A key advantage of using a 13C tracer over a deuterated (2H) tracer is the minimal kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Heavy isotopes like deuterium (B1214612) can sometimes slow down reactions, leading to an underestimation of metabolic flux.

Studies comparing L-[1-13C]phenylalanine with deuterated phenylalanine (L-[ring-2H5]phenylalanine) have demonstrated this principle. In one study, the use of L-[ring-2H5]phenylalanine resulted in a significantly higher enrichment in urine compared to plasma, suggesting discrimination of the deuterated isotope during renal transport. nih.gov This discrepancy could lead to an underestimation of amino acid flux if urine sampling is used. nih.gov In contrast, L-[1-13C]phenylalanine showed a high correlation between plasma and urine enrichment, indicating it is a more reliable tracer for such studies. nih.gov

The absence of a significant KIE makes L-Phenylalanine (1-13C) the preferred choice for accurately measuring processes like whole-body protein synthesis and phenylalanine oxidation. acs.org The rate of phenylalanine oxidation can be precisely quantified by measuring the rate of 13CO2 exhalation after administration of the tracer, providing a direct window into the in vivo activity of phenylalanine hydroxylase. nih.gov

Table 2: Comparison of Phenylalanine Tracers in Human Studies
TracerParameterFindingImplication
L-[1-13C]PhenylalaninePlasma:Urine Enrichment Ratio (at steady state)1.06 +/- 0.05 nih.govHigh correlation between plasma and urine enrichment (R² = 0.96); reliable for flux studies using urine. nih.gov
L-[ring-2H5]PhenylalaninePlasma:Urine Enrichment Ratio (at steady state)0.60 +/- 0.10 nih.govSignificant difference suggests isotope discrimination in renal transport, potentially underestimating flux. nih.gov

Designing Optimal Isotope Tracing Experiments with L-Phenylalanine (1-13C) for Specific Research Questions

The design of an isotope tracing experiment is critical for obtaining meaningful data. The choice of tracer, its labeling position, and the experimental protocol are all tailored to the specific research question. L-Phenylalanine (1-13C) is specifically chosen when the primary goal is to measure decarboxylation events.

When phenylalanine is hydroxylated to tyrosine and subsequently catabolized, the carboxyl carbon (the C1 position) is eventually released as CO2. Therefore, labeling this specific carbon with 13C allows for the direct measurement of phenylalanine oxidation through breath analysis. nih.govnih.gov This makes L-Phenylalanine (1-13C) the optimal tracer for studying liver function via phenylalanine hydroxylase activity. cornell.edu

In contrast, if the research goal were to trace the fate of the entire carbon skeleton of phenylalanine into protein synthesis or other anabolic pathways, a uniformly labeled tracer like L-Phenylalanine (U-13C9) would be more appropriate. nih.gov If the focus was on the aromatic ring's metabolism, L-Phenylalanine (ring-13C6) would be the tracer of choice. nih.gov

The experimental design also involves determining the duration of the tracer infusion, the timing of sample collection, and the analytical methods to be used. For steady-state flux analysis, a primed, continuous infusion is often used to allow isotopic enrichment to reach a plateau. nih.gov For dynamic studies, a bolus dose may be administered, followed by frequent sampling to capture the kinetic profile of the tracer and its metabolites. nih.gov

Computational and Statistical Methods for Interpreting L-Phenylalanine (1-13C) Isotopic Enrichment Data

The raw data from mass spectrometry or NMR—representing the relative abundances of different mass isotopologues—require sophisticated computational and statistical methods for interpretation. The first step is typically data correction, which involves subtracting the natural background abundance of 13C to determine the true level of enrichment from the tracer.

For kinetic studies, mathematical models are used to describe the movement of the tracer through different metabolic pools. In the case of the L-[1-13C] Phenylalanine Breath Test, data on 13CO2 exhalation over time are analyzed to calculate key parameters. These include the maximum 13CO2 excretion rate, the time to reach this peak, and the cumulative percentage of the 13C dose recovered in the breath over a specific period. nih.gov

Table 3: Correlation of L-[1-13C] Phenylalanine Breath Test (PBT) Parameters with Liver Phenylalanine Hydroxylase (PAH) Activity
PBT ParameterTime PointCorrelation Coefficient (r) with PAH ActivitySignificance (P-value)
% 13C dose h⁻¹30 min0.821 nih.gov< 0.0001 nih.gov
% 13C dose h⁻¹45 min> 0.7 nih.govNot specified
% 13C dose h⁻¹60 min> 0.7 nih.govNot specified
% 13C cumulative excretion90 min0.770 nih.gov= 0.001 nih.gov

Future Directions and Emerging Research Avenues Utilizing L Phenylalanine 1 13c

Development of High-Throughput Isotope Tracing Platforms

The development of high-throughput isotope tracing platforms is set to revolutionize the speed and scale at which metabolic studies can be conducted. These platforms, integrating automated cell culture systems with rapid sample processing and advanced mass spectrometry, will enable the rapid screening of genetic modifications or environmental conditions on cellular metabolism. L-phenylalanine (1-13C) is a key component in these platforms, particularly for studies focused on aromatic amino acid metabolism and its role in various diseases and biotechnological applications.

High-throughput screening coupled with 13C metabolic flux analysis (13C-MFA) allows for the rapid identification of metabolic bottlenecks and engineering targets in microbial strains developed for the production of phenylalanine-derived compounds. By analyzing the isotopic enrichment in downstream metabolites, researchers can quickly assess the impact of genetic modifications on metabolic fluxes.

Table 1: Comparison of Mass Spectrometry Techniques for Isotope Tracing

TechniquePrecision (Intra-assay CV%)Sample Size RequirementThroughput
GC/C/IRMS13.0%8µgModerate
LC/MS/MS1.7%0.8µgHigh
GC/MS/MS6.3%3µgHigh
GC/MS13.5%3µgHigh

This table illustrates the varying levels of precision and sample requirements for different mass spectrometry techniques used in isotope tracing, highlighting the advantages of LC/MS/MS for high-throughput applications.

Application of L-Phenylalanine (1-13C) in Synthetic Biology and Biomanufacturing Optimization

Synthetic biology and metabolic engineering are increasingly relying on stable isotope tracers like L-phenylalanine (1-13C) to guide the rational design of microbial cell factories. nih.gov The goal is to optimize the production of L-phenylalanine itself, a valuable amino acid in the food and pharmaceutical industries, and its derivatives. nih.gov By tracing the flow of 13C from labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular metabolism. researchgate.net

13C-Metabolic Flux Analysis (13C-MFA) has become an indispensable tool in this field. It allows for the precise quantification of carbon flux distributions in central metabolic pathways, helping to identify rate-limiting steps and inefficient pathways. researchgate.net For instance, serial 13C-based flux analysis was used to monitor the L-phenylalanine production phase of a recombinant E. coli strain. nih.gov This analysis revealed that high rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) conversion were a major reason for a decrease in the L-Phe/glucose yield. nih.gov Such insights are crucial for targeted genetic modifications to improve product yields.

Future applications will likely involve dynamic 13C-MFA to capture the changes in metabolic fluxes over time during fermentation processes, providing a more complete picture of cellular metabolism and enabling more sophisticated optimization strategies.

Advancements in In Vivo Non-Invasive Isotope Tracing Techniques for Preclinical Models

A significant area of advancement is the development and refinement of non-invasive techniques for in vivo isotope tracing in preclinical models. These methods are crucial for translating findings from cell cultures to whole organisms and eventually to clinical applications. The L-[1-13C]phenylalanine breath test (13C-PBT) is a prime example of such a technique. nih.gov

The 13C-PBT is a non-invasive method used to measure the in vivo activity of the enzyme phenylalanine hydroxylase (PAH), which is primarily found in the liver and is responsible for converting phenylalanine to tyrosine. nih.govnih.gov When L-phenylalanine (1-13C) is administered, the 13C label is released as 13CO2 in the breath if PAH is active. nih.gov This test has been explored for its potential in diagnosing and monitoring metabolic disorders like phenylketonuria (PKU), where PAH activity is deficient. orpha.netonderzoekmetmensen.nl It has also been used to investigate altered phenylalanine kinetics in other conditions, such as schizophrenia. nih.gov

Future research will focus on refining the 13C-PBT protocol for greater reliability and exploring its application in a wider range of preclinical models of liver disease and other metabolic disorders. nih.govonderzoekmetmensen.nl Furthermore, the integration of 13C-PBT with other non-invasive imaging techniques, such as positron emission tomography (PET) using 11C-labeled tracers, could provide a more comprehensive understanding of in vivo metabolism. researchgate.net

Development of Novel L-Phenylalanine (1-13C) Derivatives for Specialized Research Applications

The synthesis of novel L-phenylalanine (1-13C) derivatives is opening up new avenues for specialized research applications, including their use as NMR reporters and photoaffinity labels. These specialized molecules provide more targeted and detailed information about protein structure, function, and interactions.

NMR Reporters: Incorporating 13C-labeled amino acids into proteins allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study protein dynamics and interactions at an atomic level. illinois.edu While standard L-phenylalanine (1-13C) is used for this purpose, the development of fluorinated phenylalanine derivatives offers enhanced properties for 19F NMR studies, providing a sensitive probe with no background signal in biological systems. nih.gov The synthesis of these derivatives with a 13C label would create powerful dual-label probes.

Photoaffinity Labels: Photoaffinity labeling is a technique used to identify and study ligand-receptor interactions. nih.gov This involves designing a molecule that contains a photoreactive group and a reporter tag. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification. Novel L-phenylalanine (1-13C) derivatives are being designed to incorporate both a photoreactive moiety (like a benzophenone) and a "clickable" alkyne group for the easy attachment of a reporter tag. nih.gov The 13C label can serve as an additional, subtle tag for mass spectrometry-based identification of the labeled protein.

Table 2: Examples of Phenylalanine Derivatives and Their Applications

Derivative TypeFunctional GroupsResearch Application
NMR ReporterFluorine atomsProbing protein structure and dynamics via 19F NMR. nih.gov
Photoaffinity LabelBenzophenone, AlkyneIdentifying protein-ligand interactions. nih.gov
Fluorescent ProbeExtended aromatic systemsBiological imaging of protein dynamics. rsc.org

Unraveling Complex Biological Processes Through Integrated L-Phenylalanine (1-13C) Isotope Tracing and Systems Modeling

The integration of L-phenylalanine (1-13C) isotope tracing data with systems-level computational modeling represents a powerful approach to unraveling the complexity of biological processes. This combination allows researchers to move beyond the study of individual pathways to a more holistic understanding of metabolic networks. frontiersin.org

Metabolic flux analysis (13C-MFA) is a cornerstone of this integrated approach. 13cflux.net By feeding cells a 13C-labeled substrate like L-phenylalanine (1-13C) and measuring the isotopic enrichment in various metabolites, a detailed map of metabolic fluxes can be generated. nih.govyoutube.com This experimental data is then used to constrain and validate computational models of metabolism. nih.govarxiv.org

This integrated strategy is being applied to a wide range of research areas, from understanding the metabolic reprogramming in cancer cells to optimizing the production of biofuels and pharmaceuticals in microorganisms. researchgate.net For example, by combining 13C-MFA with genome-scale metabolic models, researchers can predict the effects of genetic perturbations on the entire metabolic network and identify non-intuitive targets for metabolic engineering.

Future advancements in this area will likely involve the development of more sophisticated multi-omics models that integrate data from genomics, transcriptomics, proteomics, and metabolomics with isotope tracing data to create highly predictive models of cellular behavior.

Q & A

Q. What are the primary methodologies for synthesizing L-Phenylalanine (1-¹³C) in isotopic labeling studies?

L-Phenylalanine (1-¹³C) is synthesized via two main approaches:

  • Chemical synthesis : Incorporation of ¹³C at the first carbon position using isotopically labeled precursors like benzaldehyde-¹³C. This involves multi-step reactions, including Strecker synthesis or enzymatic resolution to ensure chirality .
  • Microbial biosynthesis : Engineered E. coli strains metabolize aromatic precursors (e.g., benzyl alcohol) in media enriched with ¹³C-glucose. This method achieves high isotopic purity (>98%) and scalability . Key considerations: Validate isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) and optimize reaction conditions to minimize isotopic dilution.

Q. How is L-Phenylalanine (1-¹³C) utilized in metabolic pathway tracing?

The compound serves as a tracer to study phenylalanine metabolism and downstream pathways (e.g., tyrosine synthesis, protein turnover). Researchers administer the labeled amino acid to cell cultures or model organisms and track its incorporation into metabolites via:

  • Liquid chromatography-mass spectrometry (LC-MS) : Quantifies isotopic enrichment in phenylalanine-derived metabolites (e.g., phenylpyruvate, dopamine precursors) .
  • ¹³C-NMR : Detects positional ¹³C enrichment in intact proteins or metabolic intermediates, enabling real-time flux analysis in living systems . Experimental tip: Use time-course sampling to capture dynamic metabolic shifts and account for isotopic dilution effects.

Advanced Research Questions

Q. What experimental design challenges arise when integrating L-Phenylalanine (1-¹³C) with hyperpolarized NMR techniques?

Hyperpolarized ¹³C-NMR (via dynamic nuclear polarization, DNP) enhances signal sensitivity by >10,000-fold but requires:

  • Rapid dissolution and transfer : Polarized samples must be dissolved and transferred to the NMR spectrometer within seconds to preserve signal integrity .
  • Control of relaxation times : Optimize buffer composition (e.g., avoid paramagnetic ions) to extend T₁ relaxation times of ¹³C nuclei . Data contradiction example: Discrepancies between hyperpolarized NMR and conventional LC-MS flux data may arise from differences in temporal resolution. Cross-validate results using both techniques .

Q. How can researchers resolve contradictions in metabolic flux data obtained using L-Phenylalanine (1-¹³C)?

Common contradictions include inconsistent tracer incorporation rates due to:

  • Compartmentalized metabolism : Mitochondrial vs. cytosolic phenylalanine pools may exhibit divergent labeling kinetics. Use subcellular fractionation or spatially resolved imaging (e.g., MALDI-TOF MS) .
  • Isotopic scrambling : Ensure the ¹³C label is retained at the first carbon position by verifying metabolite structures via high-resolution MS/MS . Methodological solution: Combine steady-state and pulse-chase labeling experiments to distinguish between de novo synthesis and recycling pathways .

Q. What strategies optimize the use of L-Phenylalanine (1-¹³C) in protein turnover studies?

To quantify protein synthesis/degradation rates:

  • Stable isotope labeling by amino acids in cell culture (SILAC) : Incubate cells with L-Phenylalanine (1-¹³C) and analyze proteomic extracts via LC-MS. Normalize data using heavy/light isotope ratios .
  • Pulse-labeling in vivo : Administer the tracer to animals and collect tissue samples at staggered intervals. Correct for endogenous phenylalanine pools using kinetic modeling . Pitfall: Avoid overinterpreting short-term labeling data, as slow-turnover proteins (e.g., structural proteins) may require extended labeling periods.

Methodological Comparison Tables

Technique Advantages Limitations Best Use Case
LC-MS High sensitivity; quantifies low-abundance metabolitesRequires derivatization for phenylalanine detectionMetabolic flux analysis in complex matrices
¹³C-NMR Non-destructive; tracks real-time fluxLow sensitivity without hyperpolarizationDynamic studies in living systems
Hyperpolarized NMR Ultra-high signal-to-noise ratioShort measurement window (<2 min post-dissolution)Acute metabolic responses (e.g., enzyme inhibition)

Key Citations

  • Synthesis and applications:
  • Metabolic flux analysis:
  • Hyperpolarized NMR methodology:

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